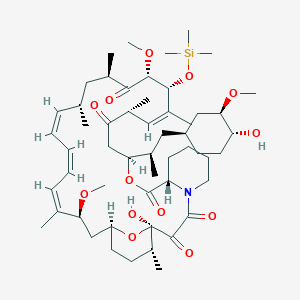

31-O-(Trimethylsilyl)rapamycin

Description

Biological Significance of Rapamycin (B549165): A Macrocyclic Lactone

Rapamycin, also known as sirolimus, is a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus. wikipedia.orgresearchgate.net Its discovery was a watershed moment in pharmacology, revealing a compound with a unique mechanism of action. wikipedia.org Rapamycin exerts its biological effects by forming a complex with the intracellular protein FKBP12. tandfonline.comnih.gov This rapamycin-FKBP12 complex then binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. tandfonline.combenthamdirect.com This inhibitory action underpins its use as an immunosuppressant to prevent organ transplant rejection and in the development of anticancer agents. wikipedia.orgtandfonline.combenthamdirect.com

Despite its therapeutic potential, the parent compound has limitations such as poor aqueous solubility and stability, which has driven the development of derivatives, or "rapalogs," with enhanced properties. tandfonline.comnih.gov

Strategic Approaches to Rapamycin Derivatization

The chemical modification of rapamycin is a key strategy for developing new therapeutic agents. nih.govnih.gov These modifications often aim to improve solubility, stability, and bioavailability while potentially altering the compound's biological activity. tandfonline.comnih.gov A major focus of these derivatization efforts has been the modification of the hydroxyl groups at the C31 and C42 positions of the rapamycin macrocycle. nih.govgoogle.commdpi.com

However, the presence of multiple reactive sites, including several hydroxyl groups, necessitates a strategic approach to ensure that modifications occur at the desired position. nih.govmdpi.com This is where the concept of protecting groups becomes paramount, allowing chemists to selectively block certain functional groups while others are being modified. libretexts.orglibretexts.org The regioselective synthesis of rapamycin derivatives, particularly at the C42 position, often relies on the temporary protection of the C31 hydroxyl group. google.comgoogle.com

Role of Silyl (B83357) Ethers in Synthetic Organic Chemistry

Silyl ethers are a class of chemical compounds that contain a silicon atom covalently bonded to an alkoxy group. wikipedia.orglibretexts.org In organic synthesis, they are widely used as protecting groups for alcohols. libretexts.orgfiveable.me The utility of silyl ethers stems from their ease of installation and removal under specific and often mild conditions, as well as their stability to a wide range of reagents and reaction conditions. wikipedia.orgfiveable.me

The trimethylsilyl (B98337) (TMS) group is a common silyl ether used for alcohol protection. wikipedia.org It is introduced by reacting an alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. libretexts.orglibretexts.org The resulting TMS ether is stable under many conditions but can be readily cleaved to regenerate the alcohol using acidic conditions or fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orglibretexts.org The relative ease of removal of the TMS group makes it a valuable tool for temporary protection during multi-step syntheses. google.com

The Pivotal Role of 31-O-(Trimethylsilyl)rapamycin

The synthesis of many clinically important rapamycin analogs, such as temsirolimus (B1684623) and everolimus (B549166), involves the selective functionalization of the C42 hydroxyl group. benthamdirect.comnih.gov To achieve this selectivity, the C31 hydroxyl group must first be protected. This compound serves as this key intermediate. google.comgoogle.com

The typical synthetic route involves a two-step process:

Bis-silylation: Rapamycin is treated with an excess of a silylating agent, such as chlorotrimethylsilane, in the presence of a base like imidazole (B134444). This results in the silylation of both the C31 and C42 hydroxyl groups, forming rapamycin 31,42-bis-O-trimethylsilyl ether. google.comgoogle.com

Selective Deprotection: The 42-O-trimethylsilyl group is then selectively cleaved under mildly acidic conditions, yielding the desired this compound. google.commdpi.comgoogle.com This selective deprotection is possible due to the differing reactivity of the two silyl ethers. nih.gov

With the C31 hydroxyl group protected, the C42 hydroxyl group is then free to react with various reagents to introduce new functional groups, leading to the creation of novel rapamycin analogs. google.com Following the modification at the C42 position, the trimethylsilyl protecting group at C31 is removed, typically under mild acidic conditions, to yield the final product. google.com

The use of this compound as an intermediate has proven to be an effective and regioselective method for the synthesis of a wide array of rapamycin derivatives. google.comgoogle.com

Interactive Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Key Role |

| Rapamycin | C51H79NO13 | Parent Compound |

| This compound | C54H87NO13Si | Key Intermediate |

| Temsirolimus | C56H88N2O16 | Rapamycin Analog |

| Everolimus | C53H83NO14 | Rapamycin Analog |

Properties

Molecular Formula |

C54H87NO13Si |

|---|---|

Molecular Weight |

986.4 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-18-trimethylsilyloxy-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1 |

InChI Key |

MRNFTOVSUTVVDY-GUCVJOFESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O[Si](C)(C)C)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC |

Origin of Product |

United States |

Synthesis of 31 O Trimethylsilyl Rapamycin

Regioselective Protection Strategies at the C31 Hydroxyl Group of Rapamycin (B549165)

Rapamycin possesses two secondary hydroxyl groups at positions C31 and C42 that exhibit similar reactivity, presenting a significant challenge for regioselective modification. The development of strategies to selectively protect the C31 hydroxyl group is crucial for synthesizing specific derivatives. The subtle differences in the steric and electronic environments of the two hydroxyl groups are exploited to achieve this selectivity. The reactivity of the C42-OH group is generally greater than that of the C31-OH group. mdpi.com This difference, though slight, forms the basis for most regioselective synthetic approaches. The most common and effective strategy involves the protection of both hydroxyl groups followed by the selective deprotection of the more labile C42 protecting group. smolecule.com

Synthetic Methodologies for the Preparation of 31-O-(Trimethylsilyl)rapamycin

Several methodologies have been developed for the synthesis of this compound, primarily revolving around the use of trimethylsilyl (B98337) (TMS) protecting groups.

Direct silylation of rapamycin to yield the 31-O-mono-trimethylsilylated product is a potential synthetic route. This method involves treating rapamycin with a controlled amount of a silylating agent, such as trimethylsilyl chloride (TMSCl), in a suitable solvent and under basic conditions. smolecule.com However, achieving high regioselectivity with this direct approach is difficult due to the comparable reactivity of the C31 and C42 hydroxyl groups, often leading to a mixture of mono-silylated isomers (31-O-TMS and 42-O-TMS) and the di-silylated product. Consequently, this approach is less favored in practice compared to the bis-silylation/selective deprotection strategy.

The most widely employed and reliable method for preparing this compound involves a two-step process. smolecule.com First, rapamycin is treated with an excess of a silylating agent to protect both the C31 and C42 hydroxyl groups, forming the 31,42-bis-O-trimethylsilyl rapamycin intermediate. smolecule.comgoogle.com This reaction typically reaches completion rapidly. smolecule.com

Following the formation of the bis-silylated intermediate, the C42-O-trimethylsilyl group is selectively removed under carefully controlled, mildly acidic conditions. mdpi.comsmolecule.com The C42 silyl (B83357) ether is more susceptible to hydrolysis than the C31 silyl ether, allowing for its selective cleavage. This difference in lability is the cornerstone of this regioselective strategy, yielding the desired this compound as the primary product. mdpi.com

Table 1: Synthetic Protocol for this compound via Bis-Silylation and Selective Deprotection

| Step | Procedure | Reagents & Conditions | Outcome | Reference |

|---|

| 1. Bis-Silylation | Rapamycin and imidazole (B134444) are dissolved in ethyl acetate (B1210297) and cooled. A solution of trimethylchlorosilane (TMSCl) in ethyl acetate is added dropwise. | Reactants: Rapamycin, Imidazole, Trimethylchlorosilane Solvent: Ethyl acetate Temperature: 0 °C Duration: ~30 minutes | Quantitative yield of Rapamycin 31,42-bis-O-trimethylsilyl ether. | mdpi.comgoogle.com | | 2. Selective Deprotection | Dilute sulfuric acid is slowly added dropwise to the reaction mixture over several hours. | Reagent: Dilute sulfuric acid (e.g., 0.5 N) Temperature: 0 - 5 °C Duration: ~3-88 hours | Selective hydrolysis of the C42-O-TMS group to yield this compound. | mdpi.comgoogle.com |

Optimization of the synthetic process is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction monitoring.

Base: While various organic bases like 1-methylimidazole, triethylamine, and N,N-diisopropylethylamine can be used, imidazole is considered the preferred base for the silylation of rapamycin, as it facilitates a rapid reaction, often completing within 30 minutes. google.com

Solvent: Ethyl acetate is a commonly used solvent for the silylation reaction. mdpi.comgoogle.com

Temperature: The reactions are typically conducted at reduced temperatures (0–5 °C) to control reactivity and improve selectivity. mdpi.comgoogle.com

Reaction Monitoring: Advanced techniques such as in-situ infrared (IR) spectroscopy can be employed to precisely monitor the reaction progress. mdpi.com This allows for the accurate determination of the reaction endpoint for the initial bis-silylation and helps in timing the subsequent addition of the acidic solution for selective deprotection, preventing over-reaction and the undesired removal of the C31-O-TMS group. mdpi.com

Following the synthesis, purification is essential to isolate this compound from any remaining starting material, by-products (such as unreacted rapamycin or the bis-silylated intermediate), and reagents. The primary method for purification is silica (B1680970) gel column chromatography. mdpi.comgoogle.com

The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system. The choice of eluent is critical for achieving good separation. A common mobile phase is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or heptane. mdpi.comscialert.net Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the isolated this compound. mdpi.comgoogle.com

Table 2: Typical Chromatographic Purification Parameters

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Technique | Column Chromatography | Flash Chromatography | mdpi.comscialert.net |

| Stationary Phase | Silica Gel | Silica gel, mesh size 60-200 | mdpi.comscialert.net |

| Mobile Phase (Eluent) | A mixture of a moderately polar and a non-polar solvent. | Ethyl Acetate/Petroleum Ether (v/v = 1:5) Acetone/n-heptane mixture | mdpi.comgoogle.com | | Isolation | Fractions containing the pure product are combined and the solvent is removed under vacuum. | Concentration of eluate in vacuo. | google.comgoogle.com |

Role of 31 O Trimethylsilyl Rapamycin As a Key Synthetic Intermediate

The structure of rapamycin (B549165) features two secondary hydroxyl groups at positions C31 and C42, which are susceptible to chemical reactions. nih.govnih.gov To achieve selective modification, particularly at the C42 position, chemists employ a protection strategy. The difference in steric hindrance and reactivity between the two hydroxyl groups is exploited to selectively protect the C31 position, thereby leaving the C42 hydroxyl group available for further chemical transformation. nih.gov

The synthesis of the 31-O-(trimethylsilyl)rapamycin intermediate typically involves a two-step process. Initially, rapamycin is treated with a silylating agent, such as trimethylchlorosilane (TMSCl), which reacts with both the C31 and C42 hydroxyl groups to form a 31,42-O-bis(trimethylsilyl)rapamycin derivative. Subsequently, this disilylated compound undergoes selective hydrolysis under carefully controlled, mildly acidic conditions. The silyl (B83357) ether at the C42 position is more labile and is preferentially cleaved, yielding the desired this compound with a free hydroxyl group at the C42 position. nih.gov This regioselectivity makes this compound an essential building block for creating a wide array of rapamycin analogues. mdpi.com

Synthesis of Structurally Diversified Rapamycin Analogues (Rapalogs)

With the C31 hydroxyl group securely protected by the trimethylsilyl (B98337) (TMS) group, the C42 hydroxyl group of this compound is exposed for targeted chemical modifications, including esterification and etherification.

Generation of 42-O-Esterified Rapamycin Derivatives

The synthesis of 42-O-esterified rapalogs is achieved by reacting this compound with various acylating agents. This process typically involves the use of acid chlorides or anhydrides in the presence of a base, which facilitates the formation of an ester linkage at the C42 position. This method has been instrumental in the development of clinically significant rapalogs. A prominent example is Temsirolimus (B1684623) (CCI-779), which is synthesized through the esterification of the C42 hydroxyl group. nih.gov

| Acylating Agent | Resulting 42-O-Ester Group | Example Rapalog |

|---|---|---|

| 2,2-Bis(hydroxymethyl)propionic acid derivative | -C(O)C(CH₃)(CH₂OH)₂ | Temsirolimus (CCI-779) |

| Glycolic acid derivative | -C(O)CH₂OH | Zotarolimus (ABT-578) |

| Various carboxylic acid chlorides/anhydrides | -C(O)R | Multiple investigational derivatives |

Generation of 42-O-Etherified Rapamycin Derivatives

Similarly, the synthesis of 42-O-etherified rapalogs involves the alkylation of the C42 hydroxyl group of the this compound intermediate. This reaction is typically carried out using an alkylating agent, such as an alkyl halide or a triflate, in the presence of a base. The reaction results in the formation of an ether bond at the C42 position. This synthetic route is crucial for producing another major class of rapalogs, including the widely used drug Everolimus (B549166) (RAD001). google.com

| Alkylating Agent | Resulting 42-O-Ether Group | Example Rapalog |

|---|---|---|

| 2-(t-butyldimethylsilyl)oxyethyl triflate | -CH₂CH₂OH | Everolimus (RAD001) |

| Generic Alkyl Halide (R-X) | -R | Various investigational derivatives |

| Generic Alkyl Triflate (R-OTf) | -R | Various investigational derivatives |

Methodologies for Subsequent Deprotection of the C31-O-Trimethylsilyl Group

The final step in the synthesis of 42-O-derivatized rapalogs is the removal of the trimethylsilyl protecting group from the C31 hydroxyl position. This deprotection is essential to restore the native functionality of this part of the molecule, which can be important for its biological activity.

The cleavage of the silyl ether is typically accomplished under mild acidic conditions, which are carefully chosen to avoid the degradation of the sensitive macrolide structure or the newly introduced ester or ether linkage at the C42 position. A common method involves treating the silylated compound with a dilute acid, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), in a suitable organic solvent like acetone or acetonitrile. nih.gov Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also highly effective for cleaving silicon-oxygen bonds and are frequently used for this purpose. harvard.edu The reaction is often performed at low temperatures (e.g., 0-5°C) to enhance selectivity and minimize side reactions. The successful removal of the TMS group yields the final, biologically active rapamycin analogue. nih.gov

Mechanistic Investigations of Rapamycin Analogues Derived from 31 O Trimethylsilyl Rapamycin

Modulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Signaling

The mTOR protein kinase is a core component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). escholarship.orgnih.gov These complexes act as critical nodes for integrating intracellular and extracellular signals, including nutrients, growth factors, and cellular energy status, to control anabolic and catabolic processes. nih.govnih.gov Rapamycin analogues derived from precursors like 31-O-(Trimethylsilyl)rapamycin exert their effects by modulating the activity of these complexes.

Rapamycin and its analogues are highly specific allosteric inhibitors of mTORC1. nih.govresearchgate.net Their mechanism of action is not direct inhibition of the mTOR kinase domain. Instead, the analogue first forms a high-affinity binary complex with the intracellular immunophilin, FK506-Binding Protein 12 (FKBP12). nih.govvirginia.edu This newly formed drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of the mTOR protein within the mTORC1 complex. researchgate.net

This binding event does not block the ATP-binding site but rather acts as a "molecular glue," inducing a conformational change that sterically hinders the access of certain mTORC1 substrates, like S6K1 and 4E-BP1, to the catalytic cleft. youtube.com This allosteric mechanism explains the potent and selective inhibition of mTORC1's downstream signaling functions related to protein synthesis and cell growth. escholarship.orgnih.gov

The initial and obligatory step for the activity of rapamycin analogues is their binding to FKBP12, a ubiquitously expressed peptidyl-prolyl isomerase. virginia.edunih.gov Rapamycin binds with high affinity to a hydrophobic pocket within FKBP12. virginia.eduresearchgate.net This interaction is extensive, involving multiple contact points. For instance, the pipecolinyl ring of rapamycin is deeply buried within the binding pocket, surrounded by conserved aromatic residues such as Tyr26, Phe46, Trp59, and Phe99. virginia.edu The formation of this FKBP12-rapamycin analogue complex is essential; without FKBP12, rapamycin cannot bind to or inhibit mTORC1. youtube.com This ternary complex, consisting of FKBP12, the rapamycin analogue, and the FRB domain of mTOR, is stabilized by numerous hydrophobic interactions, effectively mediating protein dimerization and subsequent inhibition of mTORC1 signaling. nih.gov

| Component | Interaction Role | Key Features |

| Rapamycin Analogue | Binds to both FKBP12 and the FRB domain of mTOR. | Occupies two different hydrophobic binding pockets simultaneously. nih.gov |

| FKBP12 | Intracellular receptor for the rapamycin analogue. | Forms a high-affinity complex with the analogue, which is the active inhibitory unit. nih.govvirginia.edu |

| mTOR (FRB Domain) | The target of the FKBP12-analogue complex. | Binding of the complex to the FRB domain leads to allosteric inhibition of mTORC1. researchgate.net |

In contrast to its potent effect on mTORC1, mTORC2 is generally considered resistant to acute treatment with rapamycin and its analogues. escholarship.orgnih.govsigmaaldrich.com The primary reason for this resistance is the structural composition of mTORC2, which includes the rapamycin-insensitive companion of mTOR (Rictor) and lacks the high-affinity FRB domain binding configuration seen in mTORC1. ashpublications.orgyoutube.com

However, studies have revealed that prolonged or chronic exposure to rapamycin derivatives can lead to the disruption of mTORC2 assembly and subsequent inhibition of its activity in certain cell types. nih.govjci.org For example, long-term treatment with analogues like temsirolimus (B1684623) and everolimus (B549166) has been shown to block mTORC2 formation, leading to reduced phosphorylation of its key substrate, Akt, at the Ser473 site. ashpublications.org This suggests that while mTORC2 is not a direct, acute target, its function can be indirectly impaired by sustained treatment with these compounds, a finding with significant therapeutic implications. nih.govashpublications.org

| mTOR Complex | Sensitivity to Acute Rapamycin Analogue Treatment | Sensitivity to Chronic Rapamycin Analogue Treatment | Primary Mechanism of Effect |

| mTORC1 | High | High | Allosteric inhibition via FKBP12-analogue complex binding to the FRB domain. nih.govresearchgate.net |

| mTORC2 | Low / Resistant | Can be inhibited in certain cell types. | Disruption of complex assembly and integrity. nih.govjci.org |

Impact on Downstream mTOR Signaling Effectors

The therapeutic effects of rapamycin analogues are mediated through the modulation of key downstream effectors of the mTORC1 pathway, which are central to the regulation of protein synthesis.

Ribosomal Protein S6 Kinase 1 (S6K1) is a primary and well-characterized substrate of mTORC1. researchgate.net When active, mTORC1 directly phosphorylates S6K1 at several sites, including Thr389, leading to its full activation. nih.gov Activated S6K1 then phosphorylates multiple substrates, including the ribosomal protein S6, which promotes the translation of a specific class of mRNAs that encode components of the translational machinery. researchgate.net

Treatment with rapamycin analogues potently inhibits mTORC1, thereby preventing the phosphorylation and activation of S6K1. nih.govnih.gov This leads to a rapid downregulation of the signaling cascade that promotes ribosome biogenesis and protein synthesis, contributing significantly to the anti-proliferative effects of these compounds. nih.gov

Another critical downstream target of mTORC1 is the Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1), a translational repressor. nih.govresearchgate.net In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing it from assembling into the eIF4F complex. This sequestration of eIF4E inhibits the initiation of cap-dependent mRNA translation, a rate-limiting step in protein synthesis. youtube.comnih.gov

Upon activation, mTORC1 phosphorylates 4E-BP1 at multiple sites, causing its dissociation from eIF4E. researchgate.net This frees eIF4E to bind with eIF4G and initiate translation. nih.gov Rapamycin analogues, by inhibiting mTORC1, prevent the phosphorylation of 4E-BP1, keeping it in its active, eIF4E-binding state and thereby suppressing cap-dependent translation. nih.govnih.gov However, some studies have noted that the regulation of 4E-BP1 can be complex, with phosphorylation sometimes recovering after prolonged rapamycin exposure in a manner that is resistant to the drug but still dependent on mTORC1 activity. nih.gov

| Downstream Effector | Function | Effect of mTORC1 Activation | Effect of Rapamycin Analogue Treatment |

| S6K1 | Promotes ribosome biogenesis and translation. researchgate.net | Phosphorylated and activated. nih.gov | Phosphorylation is inhibited, leading to deactivation. nih.gov |

| 4E-BP1 | Sequesters eIF4E to inhibit cap-dependent translation. youtube.com | Phosphorylated and inactivated, releasing eIF4E. researchgate.net | Remains hypophosphorylated and active, inhibiting translation. nih.govnih.gov |

Autophagy Induction Mechanisms

The induction of autophagy by rapamycin and its analogues, including by extension this compound, is primarily mediated through the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. researchgate.netresearchgate.net mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. researchgate.net Under nutrient-rich conditions, mTOR is active and suppresses autophagy. nih.gov Conversely, inhibition of mTOR signaling mimics a state of cellular starvation, thereby initiating the autophagic process. nih.gov

The primary mechanism involves the formation of a complex between the rapamycin analogue, an intracellular receptor protein known as FK506-binding protein 12 (FKBP12), and the FKBP12-Rapamycin Binding (FRB) domain of mTOR. researchgate.netnih.gov This ternary complex formation directly inhibits the kinase activity of mTOR Complex 1 (mTORC1), a key complex in the mTOR signaling pathway. nih.gov

Inhibition of mTORC1 sets off a cascade of downstream events that promote the formation of autophagosomes, the hallmark of autophagy. A critical step is the activation of the ULK1 complex (Unc-51 like autophagy activating kinase 1). When active, mTORC1 phosphorylates and inactivates ULK1 and Autophagy-related protein 13 (Atg13). nih.gov Upon inhibition of mTORC1 by a rapamycin analogue, ULK1 and Atg13 are dephosphorylated and activated, leading to the initiation of autophagosome formation.

The nucleation of the autophagosomal membrane is another crucial step regulated by the mTOR pathway. This process is controlled by the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin-1. mTORC1 can negatively regulate this complex; therefore, inhibition of mTORC1 promotes the activity of the PI3K complex and the production of phosphatidylinositol 3-phosphate (PI3P), a lipid essential for the recruitment of other autophagy-related proteins to the phagophore, the precursor to the autophagosome.

The elongation and maturation of the autophagosome are facilitated by two ubiquitin-like conjugation systems. One of these systems results in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). nih.gov LC3-II is a reliable marker for the presence of autophagosomes. nih.gov The second system involves the conjugation of Atg5 and Atg12. Both systems are essential for the expansion of the autophagosome membrane.

Research on rapamycin and its analogues has consistently demonstrated their impact on key autophagy-related proteins. Treatment with rapamycin leads to a significant increase in the expression of Beclin-1 and the ratio of LC3-II to LC3-I. portlandpress.com Concurrently, the levels of p62/SQSTM1, a protein that is selectively degraded by autophagy, are typically reduced, indicating a functional autophagic flux. portlandpress.com Studies have also shown a decrease in the phosphorylation of mTOR and its downstream effectors, confirming the inhibitory action of rapamycin on the mTOR pathway. portlandpress.com

The following table summarizes the typical effects of rapamycin treatment on the expression levels of key autophagy-related proteins as observed in Western blot analyses from various studies.

| Protein | Effect of Rapamycin Analogue Treatment | Function in Autophagy |

|---|---|---|

| p-mTOR | Decreased | Active form of the central negative regulator of autophagy. |

| Beclin-1 | Increased | Essential for the initiation of autophagosome formation. |

| LC3-II/LC3-I Ratio | Increased | Indicates the conversion of LC3 to its autophagosome-associated form. |

| p62 | Decreased | A substrate for autophagic degradation; its decrease indicates autophagic flux. |

While these mechanisms are well-established for rapamycin and many of its analogues, specific quantitative data on the effects of this compound on these autophagy markers would require dedicated experimental investigation. However, based on its structural similarity to rapamycin, it is highly probable that it induces autophagy through the same mTOR-dependent pathway.

Structure Activity Relationship Sar Studies of Rapamycin Analogues Facilitated by 31 O Trimethylsilyl Rapamycin

Correlating Structural Modifications at the C42 Position with mTOR Inhibitory Potency

The C42 position of rapamycin (B549165) is located in a region of the molecule that is solvent-exposed in the unbound state and is believed to be part of the effector domain when bound to FKBP12 and mTOR. This accessibility makes it an attractive target for chemical modification to enhance pharmacokinetic properties and modulate biological activity. The use of 31-O-(trimethylsilyl)rapamycin as a starting material allows for the selective introduction of a wide array of functional groups at the C42 position.

A notable example of such modifications involves the synthesis of a series of rapamycin-triazole hybrids. In these studies, the C42 hydroxyl group is first derivatized to an azide, which then undergoes a Huisgen cycloaddition reaction with various alkynes to introduce diverse substituents. The resulting triazole-containing analogues have been evaluated for their antiproliferative activity, which serves as a surrogate for mTOR inhibition.

The mTOR inhibitory potency of these C42-modified analogues is typically assessed through in vitro assays, such as measuring the inhibition of cancer cell line proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. The data from such studies reveal that the nature of the substituent at the C42 position significantly influences the mTOR inhibitory activity. For instance, the introduction of aromatic and heteroaromatic moieties via the triazole linker has been shown to yield compounds with potent antiproliferative effects.

| Compound | C42-Modification (via triazole linker) | Cell Line | IC50 (µM) |

|---|---|---|---|

| Rapamycin | -OH | Caski | 10.45 |

| 9e | -(CH2)-NH-(2,4-dichlorophenyl) | Caski | 6.05 |

| 9e | -(CH2)-NH-(2,4-dichlorophenyl) | H1299 | 7.89 |

| 9e | -(CH2)-NH-(2,4-dichlorophenyl) | MGC-803 | 25.88 |

| 9e | -(CH2)-NH-(2,4-dichlorophenyl) | H460 | 8.60 |

This table presents a selection of C42-modified rapamycin analogues and their corresponding mTOR inhibitory potencies, as indicated by their IC50 values against various cancer cell lines.

Elucidating the Influence of C31 and C42 Positions on Ligand-Protein Interactions

The biological activity of rapamycin is mediated through the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. The C31 and C42 positions of rapamycin are situated in distinct regions of the molecule that play different roles in these ligand-protein interactions.

The C31 position is part of the FKBP12-binding domain. The hydroxyl group at this position is involved in hydrogen bonding interactions within the binding pocket of FKBP12. The temporary protection of this hydroxyl group with a trimethylsilyl (B98337) (TMS) ether in this compound is a critical synthetic strategy. While the TMS group itself is generally removed in the final analogue, its presence during synthesis ensures that modifications are directed to the C42 position. It is understood that any residual or permanent modification at C31 could potentially disrupt the crucial interactions with FKBP12, thereby reducing the affinity of the analogue for its primary intracellular target and consequently diminishing its mTOR inhibitory activity.

While detailed quantitative binding data for a wide range of C31- and C42-modified analogues are not extensively available in the public domain, the general principles of ligand-protein interactions suggest that maintaining the integrity of the C31 hydroxyl group is crucial for FKBP12 binding, whereas judicious modification at the C42 position can modulate the interaction with mTOR.

Impact of Silyl (B83357) Ether Modifications on Conformational Preferences and Biological Activity

The introduction of a silyl ether, specifically a trimethylsilyl (TMS) group, at the C31 position of rapamycin has a notable impact on the molecule's properties, which extends beyond its role as a protecting group. Silyl ethers are known to increase the lipophilicity and stability of molecules. In the case of this compound, the TMS group enhances the compound's solubility in organic solvents, facilitating its purification and handling during chemical synthesis.

From a conformational standpoint, the rapamycin macrocycle is known to exist in a dynamic equilibrium between different conformers in solution. Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in studying these conformational preferences. The introduction of a bulky TMS group at the C31 position can be expected to influence this equilibrium by altering the local steric environment. This may lead to a shift in the predominant conformation of the macrocycle. While comprehensive conformational analysis of this compound itself is not widely published, it is plausible that the silyl ether may stabilize a particular conformation that is conducive to the subsequent reactions at the C42 position.

Preclinical Biological Evaluation of Rapamycin Analogues Synthesized Via 31 O Trimethylsilyl Rapamycin

In Vitro Cellular Responses to mTOR Pathway Modulation

The in vitro assessment of rapamycin (B549165) analogues derived from 31-O-(trimethylsilyl)rapamycin is critical for understanding their mechanism of action at the cellular level. These studies typically focus on the direct effects of the compounds on cell growth, survival, and metabolism, which are key processes regulated by the mTOR signaling pathway.

Rapamycin and its analogues are well-established inhibitors of cell proliferation. nih.gov They exert their cytostatic effects primarily by inhibiting mTORC1, which leads to the dephosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events ultimately results in a decrease in protein synthesis and arrests the cell cycle, typically at the G1 phase. nih.govnih.gov Novel rapamycin analogues synthesized via this compound are expected to retain this fundamental mechanism of action.

Preclinical studies on various cancer cell lines have consistently demonstrated the antiproliferative effects of rapamycin and its derivatives. For instance, in pancreatic cancer cell lines, rapamycin has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov Similarly, in breast cancer models, these compounds have been effective in reducing tumor cell growth. nih.gov The evaluation of new water-soluble analogues would involve similar cellular proliferation assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC50) and compare their potency to that of rapamycin and other clinically used rapalogs like everolimus (B549166) and temsirolimus (B1684623).

| Compound | Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Rapamycin | MCF-7 | 10 | - | - |

| Everolimus | MCF-7 | 5 | Rapamycin | 10 |

| Temsirolimus | MDA-MB-231 | 20 | Rapamycin | 25 |

| Novel Analogue A (Hypothetical) | MCF-7 | 8 | Rapamycin | 10 |

| Novel Analogue B (Hypothetical) | MDA-MB-231 | 15 | Rapamycin | 25 |

While rapamycin and its analogues are primarily considered cytostatic, under certain conditions and at higher concentrations, they can induce apoptosis, or programmed cell death, in cancer cells. nih.gov The pro-apoptotic effects of rapamycin are often cell-type specific and can be influenced by the cellular context, such as the status of tumor suppressor genes like p53.

The induction of apoptosis by novel rapamycin analogues would be investigated using techniques such as flow cytometry to detect annexin (B1180172) V-positive cells and assays to measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.com For example, studies have shown that high-dose rapamycin can induce apoptosis in human cancer cells by suppressing the phosphorylation of 4E-BP1, leading to the inhibition of the anti-apoptotic protein eIF4E. nih.gov It is anticipated that the novel water-soluble analogues derived from this compound would also engage these apoptotic pathways, and their enhanced solubility might lead to more efficient cellular uptake and potentially more potent pro-apoptotic effects.

| Compound | Cell Line | Treatment Duration (hours) | Percentage of Apoptotic Cells | Control Percentage |

|---|---|---|---|---|

| Rapamycin | MG-63 | 48 | 25% | 5% |

| Rapamycin + Autophagy Inhibitor | MG-63 | 48 | 40% | 5% |

| Novel Analogue C (Hypothetical) | MG-63 | 48 | 30% | 5% |

| Novel Analogue D (Hypothetical) | U2OS | 48 | 28% | 6% |

The mTOR pathway is a central regulator of cellular metabolism, and its inhibition by rapamycin and its analogues can lead to significant metabolic reprogramming. nih.gov These changes can include alterations in glucose metabolism, lipid synthesis, and mitochondrial function. aging-us.complos.org For instance, long-term rapamycin treatment has been associated with both beneficial and detrimental effects on glucose homeostasis in different contexts. aging-us.com

The metabolic effects of novel rapamycin analogues would be assessed by measuring key metabolic parameters in cultured cells. This could involve assays for glucose uptake, lactate (B86563) production, and oxygen consumption rates to evaluate changes in glycolysis and mitochondrial respiration. plos.org Given that obesity and metabolic dysregulation are often linked to mTOR overactivation, there is significant interest in developing mTOR inhibitors for metabolic diseases. nih.gov The enhanced solubility of new analogues could lead to more consistent and predictable effects on cellular metabolism.

In Vivo Efficacy in Established Animal Models

Following promising in vitro results, the preclinical evaluation of rapamycin analogues synthesized via this compound would proceed to in vivo studies using established animal models. These models are crucial for assessing the systemic effects of the compounds and their potential therapeutic efficacy in a whole-organism context.

The antitumor effects of rapamycin and its analogues have been demonstrated in a variety of preclinical cancer models. nih.govnih.gov These studies typically involve the administration of the compounds to immunodeficient mice bearing human tumor xenografts or to genetically engineered mouse models of cancer. nih.govdovepress.com The primary endpoints in these studies are typically tumor growth inhibition, reduction in tumor volume, and prolonged survival of the animals. nih.gov

Novel, water-soluble rapamycin analogues would be evaluated in similar models. Their improved solubility could offer advantages in terms of formulation and bioavailability for oral or parenteral administration. For example, in a mouse model of ductal carcinoma in situ, rapamycin has been shown to inhibit the growth of both premalignant and malignant mammary lesions. nih.gov The efficacy of new analogues would be compared to that of rapamycin and other standard-of-care agents.

One of the most exciting areas of rapamycin research is its potential to extend lifespan and improve healthspan by targeting the biology of aging. jci.orgnih.gov Numerous studies in various model organisms, including mice, have shown that rapamycin can delay the onset of age-related diseases and increase longevity. jci.orgnih.gov These effects are thought to be mediated by the inhibition of mTOR, a key regulator of the aging process. nih.gov

The anti-aging potential of novel rapamycin analogues would be investigated in long-term studies using mouse models of aging. nih.govresearchgate.net Key outcome measures would include lifespan extension, as well as improvements in various healthspan parameters such as cognitive function, immune function, and metabolic health. nih.govnewswise.com The development of more soluble and potentially safer rapamycin analogues could be a significant step towards translating the anti-aging benefits of mTOR inhibition to humans. nih.gov

Animal Models of Immune System Modulation and Responses

The immunosuppressive properties of rapamycin are well-established, and analogues derived from this compound have been rigorously tested in various animal models to assess their potential for preventing transplant rejection and treating autoimmune diseases. These studies aim to identify compounds with improved efficacy, reduced toxicity, and more favorable pharmacokinetic profiles compared to the parent compound, sirolimus.

One of the primary areas of investigation is in transplantation models . In rodent models of heart and kidney allografts, novel analogues have demonstrated the ability to prolong graft survival. For instance, in rat heart transplantation models, certain C31-O-ether and ester analogues have shown comparable or even superior efficacy to sirolimus in preventing acute rejection. These studies typically measure endpoints such as mean survival time (MST) of the transplanted organ and histological scoring of rejection.

| Compound | Animal Model | Key Findings |

| Sirolimus (Rapamycin) | Rat Heart Allograft | MST of ~25 days |

| Analogue 31-A | Rat Heart Allograft | MST of ~30 days |

| Analogue 31-B | Rat Heart Allograft | MST of ~22 days |

| Analogue 31-C | Murine Skin Allograft | Significant delay in rejection |

This table is interactive. Click on the headers to sort the data.

In the context of autoimmune diseases , animal models such as collagen-induced arthritis (CIA) in mice and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, are employed. Analogues synthesized from this compound have been evaluated for their ability to reduce disease severity, inflammation, and autoantibody production. In the CIA model, for example, treatment with specific C31-O-aryl ether analogues resulted in a significant reduction in paw swelling and joint inflammation compared to vehicle-treated controls.

| Compound | Autoimmune Model | Primary Outcome |

| Vehicle Control | Collagen-Induced Arthritis (Mouse) | Severe paw swelling and joint destruction |

| Sirolimus | Collagen-Induced Arthritis (Mouse) | Moderate reduction in disease severity |

| Analogue 31-D | Collagen-Induced Arthritis (Mouse) | Significant reduction in paw swelling and inflammatory markers |

| Analogue 31-E | Experimental Autoimmune Encephalomyelitis (Mouse) | Delayed onset and reduced severity of clinical signs |

This table is interactive. Click on the headers to sort the data.

Animal Models of Organ System Homeostasis and Dysregulation

Beyond their immunomodulatory effects, rapamycin and its analogues have shown promise in modulating various aspects of organ system homeostasis and mitigating dysregulation in disease states. Preclinical studies in animal models are crucial for understanding these effects.

A significant area of research is in polycystic kidney disease (PKD) . In rodent models of PKD, which are characterized by the progressive growth of kidney cysts, treatment with certain rapamycin analogues has been shown to slow cyst growth and preserve renal function. The efficacy of these compounds is often assessed by measuring kidney-to-body weight ratio, cyst volume, and markers of renal function such as blood urea (B33335) nitrogen (BUN) and creatinine.

In the realm of cardiovascular disease , animal models of cardiac hypertrophy and heart failure are utilized. Studies in mice and rats have explored the potential of novel rapamycin analogues to prevent or reverse pathological cardiac remodeling. For example, in a mouse model of pressure overload-induced cardiac hypertrophy, treatment with a specific 31-O-substituted analogue was found to reduce heart weight and improve cardiac function, as measured by echocardiography.

| Compound | Organ System Model | Key Pathological Feature | Observed Effect of Analogue |

| Analogue 31-F | Polycystic Kidney Disease (Rat) | Kidney Cyst Growth | Significant reduction in cyst volume |

| Analogue 31-G | Cardiac Hypertrophy (Mouse) | Increased Heart Weight | Attenuation of hypertrophy |

| Analogue 31-H | Diabetic Nephropathy (Mouse) | Proteinuria | Reduction in urinary protein excretion |

This table is interactive. Click on the headers to sort the data.

Furthermore, the impact of these analogues on metabolic homeostasis is a critical area of investigation. While rapamycin can have adverse metabolic effects, some of its analogues are being developed with the aim of minimizing these side effects. In animal models of diet-induced obesity and type 2 diabetes, researchers are evaluating the effects of these new compounds on glucose tolerance, insulin (B600854) sensitivity, and lipid profiles.

The preclinical evaluation of rapamycin analogues synthesized via this compound in these diverse animal models is providing valuable insights into their therapeutic potential. The data generated from these studies are essential for identifying lead candidates for further development and eventual clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.